molecular formula C19H18N2O7 B460872 2-Amino-6-(hydroxymethyl)-8-oxo-4-(2,3,4-trimethoxyphenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile CAS No. 674805-36-8

2-Amino-6-(hydroxymethyl)-8-oxo-4-(2,3,4-trimethoxyphenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

Cat. No.: B460872
CAS No.: 674805-36-8
M. Wt: 386.4g/mol
InChI Key: AWHHABHMEJBXPC-UHFFFAOYSA-N
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Description

2-Amino-6-(hydroxymethyl)-8-oxo-4-(2,3,4-trimethoxyphenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(hydroxymethyl)-8-oxo-4-(2,3,4-trimethoxyphenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the condensation of 2,3,4-trimethoxybenzaldehyde with malononitrile in the presence of a base such as piperidine. This reaction forms an intermediate which then undergoes cyclization and subsequent reactions to introduce the hydroxymethyl and amino groups, leading to the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(hydroxymethyl)-8-oxo-4-(2,3,4-trimethoxyphenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of the nitro group results in an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators. These properties make it a valuable tool for studying biochemical pathways and developing new therapeutic agents.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential pharmacological activities. They have been studied for their anti-inflammatory, anticancer, and antimicrobial properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.

Mechanism of Action

The mechanism by which 2-Amino-6-(hydroxymethyl)-8-oxo-4-(2,3,4-trimethoxyphenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-hydroxy-6-methylpyrimidine
  • 2-Amino-4,6-dihydroxypyrimidine
  • 2-Amino-4,6-dimethylpyrimidine

Uniqueness

Compared to these similar compounds, 2-Amino-6-(hydroxymethyl)-8-oxo-4-(2,3,4-trimethoxyphenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile stands out due to its complex structure and the presence of multiple functional groups

Properties

IUPAC Name

2-amino-6-(hydroxymethyl)-8-oxo-4-(2,3,4-trimethoxyphenyl)-4H-pyrano[3,2-b]pyran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O7/c1-24-13-5-4-10(15(25-2)17(13)26-3)14-11(7-20)19(21)28-16-12(23)6-9(8-22)27-18(14)16/h4-6,14,22H,8,21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHHABHMEJBXPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301112021
Record name 2-Amino-4,8-dihydro-6-(hydroxymethyl)-8-oxo-4-(2,3,4-trimethoxyphenyl)pyrano[3,2-b]pyran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301112021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

674805-36-8
Record name 2-Amino-4,8-dihydro-6-(hydroxymethyl)-8-oxo-4-(2,3,4-trimethoxyphenyl)pyrano[3,2-b]pyran-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=674805-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4,8-dihydro-6-(hydroxymethyl)-8-oxo-4-(2,3,4-trimethoxyphenyl)pyrano[3,2-b]pyran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301112021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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